molecular formula C11H7F3N2O4S2 B15166430 2-Thiophenesulfonamide, 4-nitro-N-[4-(trifluoromethyl)phenyl]- CAS No. 646040-24-6

2-Thiophenesulfonamide, 4-nitro-N-[4-(trifluoromethyl)phenyl]-

Katalognummer: B15166430
CAS-Nummer: 646040-24-6
Molekulargewicht: 352.3 g/mol
InChI-Schlüssel: GMPKYWBLPFFQGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Thiophenesulfonamide, 4-nitro-N-[4-(trifluoromethyl)phenyl]- is a chemical compound with the molecular formula C11H7F3N2O4S2. It is known for its unique structural features, which include a thiophene ring, a sulfonamide group, a nitro group, and a trifluoromethyl-substituted phenyl ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenesulfonamide, 4-nitro-N-[4-(trifluoromethyl)phenyl]- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Including recrystallization, chromatography, and distillation to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Thiophenesulfonamide, 4-nitro-N-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

2-Thiophenesulfonamide, 4-nitro-N-[4-(trifluoromethyl)phenyl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of 2-Thiophenesulfonamide, 4-nitro-N-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Thiophenesulfonamide, 4-nitro-N-[4-(trifluoromethyl)phenyl]- is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activities. The presence of the thiophene ring, nitro group, and trifluoromethyl-substituted phenyl ring makes it a versatile compound for various research applications.

Eigenschaften

CAS-Nummer

646040-24-6

Molekularformel

C11H7F3N2O4S2

Molekulargewicht

352.3 g/mol

IUPAC-Name

4-nitro-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide

InChI

InChI=1S/C11H7F3N2O4S2/c12-11(13,14)7-1-3-8(4-2-7)15-22(19,20)10-5-9(6-21-10)16(17)18/h1-6,15H

InChI-Schlüssel

GMPKYWBLPFFQGJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(F)(F)F)NS(=O)(=O)C2=CC(=CS2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.